![molecular formula C16H10ClN3 B11843067 3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7626-70-2](/img/structure/B11843067.png)
3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline includes a triazole ring fused to an isoquinoline ring, with a 4-chlorophenyl group attached to the triazole ring. This unique structure contributes to its chemical reactivity and biological properties.
準備方法
The synthesis of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines . The reaction conditions often include the use of a base such as potassium hydroxide and an appropriate solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazoloisoquinoline structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
化学反応の分析
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological studies, particularly in the context of its anticancer activity.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new industrial processes and products.
作用機序
The mechanism by which 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves several molecular targets and pathways. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. This is mediated through the upregulation of pro-apoptotic genes such as p53 and Bax . The compound also affects the cell cycle, causing cell cycle arrest and inhibiting cell proliferation.
類似化合物との比較
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline can be compared with other triazoloisoquinoline derivatives, such as:
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones: These compounds have similar structures but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share the triazole ring but have different fused ring systems and biological properties.
The uniqueness of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline lies in its specific structure, which contributes to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
7626-70-2 |
|---|---|
分子式 |
C16H10ClN3 |
分子量 |
279.72 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-19-16-14-4-2-1-3-11(14)9-10-20(15)16/h1-10H |
InChIキー |
RTKGCCKBEUMWKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
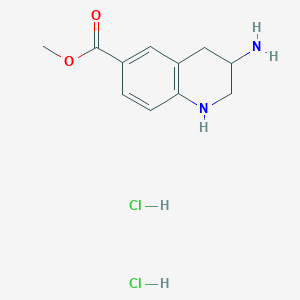
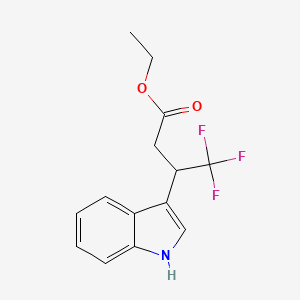
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)
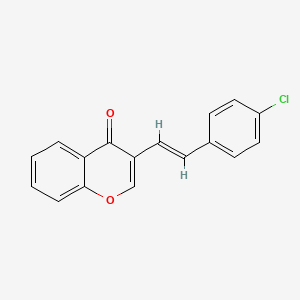
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
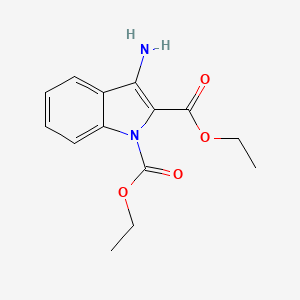
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)

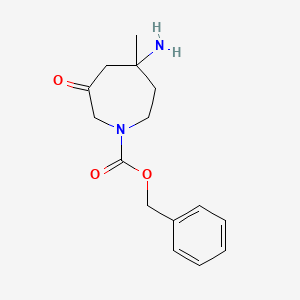
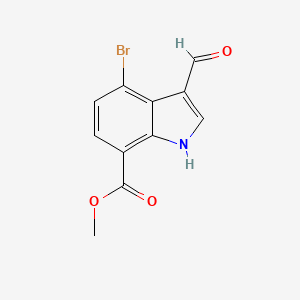
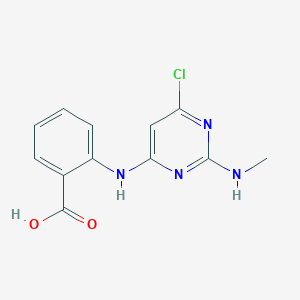
![1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone](/img/structure/B11843048.png)
